Neosophoramine

説明

Synthesis Analysis

The synthesis of neosophoramine involves isolating it from the epigeal part of Sophora alopecuroides . Monakhova et al. (1974) reported the isolation process alongside other alkaloids such as sophoridine and sophocarpine, proposing the structure of neosophoramine as an isomer of sophoramine with a distinct A/B and B/C-cis, A/C-trans isomerism (Monakhova et al., 1974).

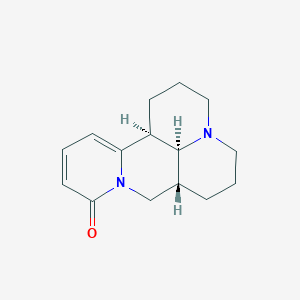

Molecular Structure Analysis

The molecular structure of neosophoramine has been studied through various spectrometric techniques. Kushmuredov et al. (1979) utilized mass spectrometry to compare the molecular ions of sophoramine, isosophoramine, and neosophoramine, highlighting distinct three-dimensional structural features unique to neosophoramine (Kushmuredov et al., 1979).

Chemical Reactions and Properties

Neosophoramine's reactivity and chemical properties stem from its complex molecular structure. While detailed reactions specific to neosophoramine are not extensively documented, its structural similarity to other alkaloids suggests a potential for diverse chemical behaviors, especially in synthetic applications.

Physical Properties Analysis

The physical properties of neosophoramine, such as solubility, melting point, and crystal structure, are crucial for understanding its applications. The crystal structure of tetrahydroneosophoramine, for instance, reveals a chair conformation for rings A, B, and C, with ring D adopting a half-chair conformation, indicating structural strains similar to those found in matrine (Ibragimov et al., 1981).

科学的研究の応用

1. Field: Pharmacology Neosophoramine is an alkaloid found in Sophora alopecuroides, a traditional Chinese medicine .

2. Application: Antitumor Effects Sophora alopecuroides and its major alkaloids, including Neosophoramine, have been extensively investigated for their antitumor effects . They have been shown to impede cancer cell growth, induce cell cycle arrest, enhance apoptosis and cellular differentiation, and impede cancer metastasis and invasion .

3. Methods of Application The alkaloids of Sophora alopecuroides, including Neosophoramine, are extracted and separated using various methods . With the development and application of new technologies such as rapid preparative chromatography, the process has been greatly simplified .

4. Results or Outcomes Several mechanisms have been proposed for modulating cancer signaling and molecular pathways or targets based on numerous studies in various types of cancerous cells . This provides a scientific basis for the further exploration of the mechanism related to the antitumor effects of this plant .

1. Field: Chemistry Neosophoramine is a new isomer of sophoramine .

2. Application: Structural Analysis The structure of Neosophoramine has been studied using mass spectrometry .

3. Methods of Application In a study of the mass spectra of sophoramine, isosophoramine, and neosophoramine by the direct analysis of daughter ions (DADI), it has been established that the ions with m/e 149 and 136 are formed from the molecular ions .

4. Results or Outcomes Differences have been found in the DADI spectra of the alkaloids studied that are due to features of the three-dimensional structures of their molecules .

1. Field: Natural Compounds Chemistry Neosophoramine is an alkaloid isolated from the epigeal part of Sophora alopecuroides in the flowering phase .

2. Application: Isolation and Structural Analysis The isolation of Neosophoramine and other alkaloids from Sophora alopecuroides has been studied . The structure of Neosophoramine, proposed as the A/B and B/C-cis, A/C-trans isomer of sophoramine, has also been analyzed .

3. Methods of Application The isolation process involves the extraction of various alkaloids from the epigeal part of Sophora alopecuroides . The structural analysis of Neosophoramine is conducted using various methods, including mass spectrometry .

4. Results or Outcomes The isolation process has led to the discovery of Neosophoramine and its proposed structure . The mass spectrometric study has established that the ions with m/e 149 and 136 are formed from the molecular ions . Differences have been found in the DADI spectra of the alkaloids studied that are due to features of the three-dimensional structures of their molecules .

Safety And Hazards

特性

IUPAC Name |

(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCQRJPAMIHLQX-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 21769980 | |

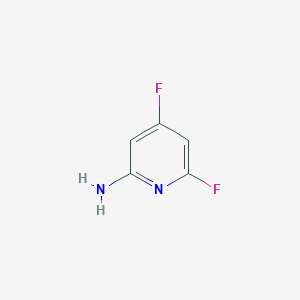

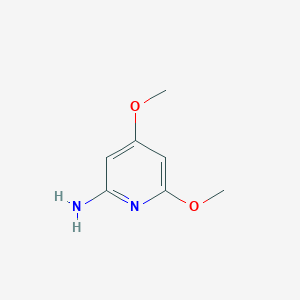

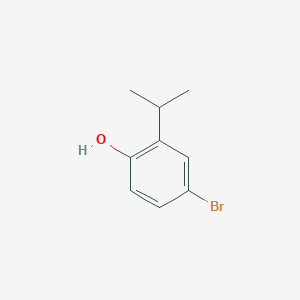

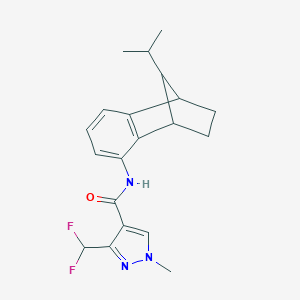

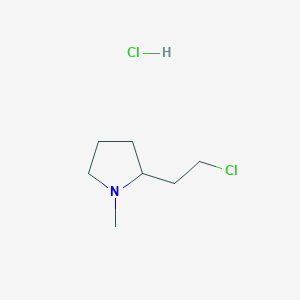

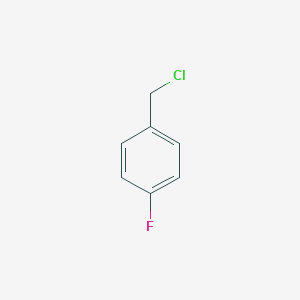

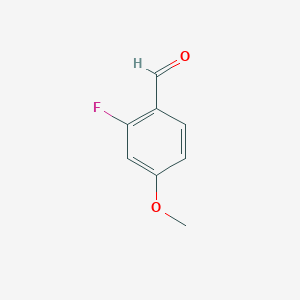

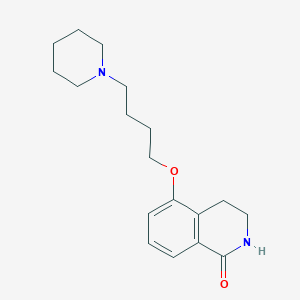

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic Acid](/img/structure/B32567.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)